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molecular formula C9H7N3O4 B8702425 Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

Cat. No. B8702425
M. Wt: 221.17 g/mol
InChI Key: OOIYQEFCLQTDQL-UHFFFAOYSA-N
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Patent
US09216968B2

Procedure details

Methyl 1H-benzimidazole-4-carboxylate (315 mg) was dissolved in conc. sulfuric acid (3 mL), and the solution was stirred on ice bath. A small amount of potassium nitrate (199 mg) was added portion-wise, and the solution was stirred at room temperature for 4 hours. The reaction mixture was poured into ice, alkalified with 3N aqueous sodium hydroxide solution under stirring on ice bath, and extracted with ethyl acetate. The ethyl acetate layer was washed sequentially with water and brine, and dried over anhydrous magnesium sulfate. The titled compound (334 mg) was obtained as colorless powder after distilling off the solvent under reduced pressure.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[N:3]=[CH:2]1.[N+:14]([O-])([O-:16])=[O:15].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[N+:14]([C:7]1[CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]2[N:3]=[CH:2][NH:1][C:5]=2[CH:6]=1)([O-:16])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
199 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred on ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
STIRRING
Type
STIRRING
Details
under stirring on ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C2=C(NC=N2)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 334 mg
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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